molecular formula C15H15N5O2S B2608147 5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 1428355-48-9

5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2608147
CAS No.: 1428355-48-9
M. Wt: 329.38
InChI Key: BBKVTAKEJMUYLL-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features multiple heterocyclic rings, including pyrazole, thiazole, and oxazole, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual heterocyclic components, followed by their sequential coupling to form the final compound.

    Preparation of Pyrazole Derivative: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Thiazole Derivative: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Preparation of Oxazole Derivative: The oxazole ring can be formed through the cyclization of α-haloketones with amides in the presence of a base.

    Coupling Reactions: The final step involves the coupling of the prepared heterocyclic rings using appropriate linkers and coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-1H-pyrazole-3-carboxamide
  • N-(1H-pyrazol-1-yl)-1,3-thiazole-4-carboxamide
  • 1,2-oxazole-3-carboxamide derivatives

Uniqueness

The uniqueness of 5-cyclopropyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-oxazole-3-carboxamide lies in its multi-heterocyclic structure, which imparts a combination of chemical properties not found in simpler compounds. This structural complexity allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-cyclopropyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-14(12-8-13(22-19-12)10-2-3-10)16-6-4-11-9-23-15(18-11)20-7-1-5-17-20/h1,5,7-10H,2-4,6H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKVTAKEJMUYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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